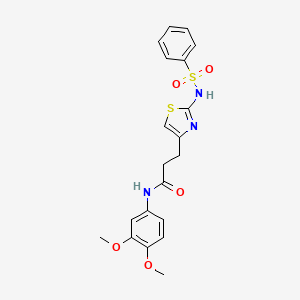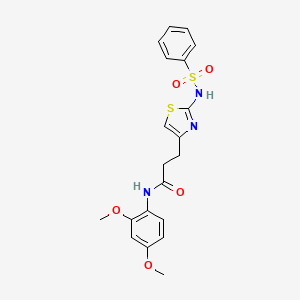
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
Descripción general
Descripción
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used for various applications in biochemistry and pharmacology. The paper will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide involves the inhibition of the enzyme, carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH homeostasis in these cells. The inhibition of CAIX by N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide leads to the disruption of pH homeostasis and the reduction of cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce cancer cell proliferation and tumor growth by inhibiting the enzyme, carbonic anhydrase IX (CAIX). It has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which makes it a valuable tool for studying the role of CAIX in cancer cell proliferation and tumor growth. However, one limitation of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. One future direction is to investigate its potential as a therapeutic agent for the treatment of hypoxia-related diseases, such as ischemic stroke and myocardial infarction. Another future direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Additionally, future studies could focus on the safety and efficacy of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in humans, which would be necessary for its clinical translation.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been used in various scientific research applications. It is used as an inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. The inhibition of CAIX by N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide leads to the reduction of cancer cell proliferation and tumor growth. It has also been used as a potential therapeutic agent for the treatment of hypoxia-related diseases, such as ischemic stroke and myocardial infarction.
Propiedades
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-18-10-7-16(8-11-18)13-14-22-20(25)12-9-17-15-29-21(23-17)24-30(26,27)19-5-3-2-4-6-19/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZKYHEIMDSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3204993.png)
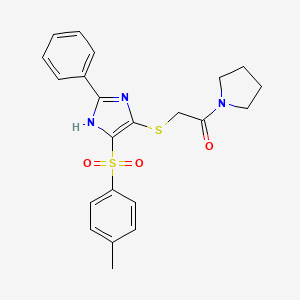
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3205005.png)
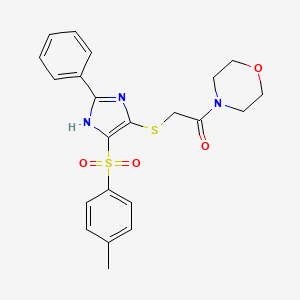
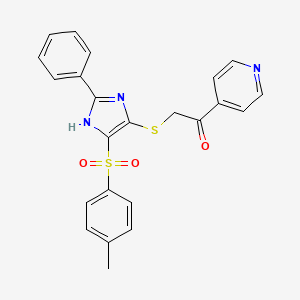
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3205032.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)
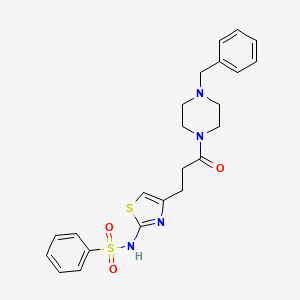
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)
![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)

